C24H46N4O6S2

Description

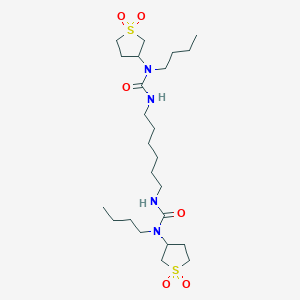

C₂₄H₄₆N₄O₆S₂ is a synthetic organic compound characterized by its complex structure, featuring multiple nitrogen, oxygen, and sulfur atoms. The compound’s sulfur-containing groups may confer redox activity or metal-binding properties, while its nitrogen-rich backbone could enable interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula |

C24H46N4O6S2 |

|---|---|

Molecular Weight |

550.8 g/mol |

IUPAC Name |

1-butyl-3-[6-[[butyl-(1,1-dioxothiolan-3-yl)carbamoyl]amino]hexyl]-1-(1,1-dioxothiolan-3-yl)urea |

InChI |

InChI=1S/C24H46N4O6S2/c1-3-5-15-27(21-11-17-35(31,32)19-21)23(29)25-13-9-7-8-10-14-26-24(30)28(16-6-4-2)22-12-18-36(33,34)20-22/h21-22H,3-20H2,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

SEJKVRNPINWFGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)NCCCCCCNC(=O)N(CCCC)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate involves several steps:

Formation of the disulfide bond: This is typically achieved by oxidizing thiol precursors under controlled conditions.

Protection and deprotection steps: The tert-butoxycarbonyl (Boc) group is used to protect amine functionalities during the synthesis and is removed under acidic conditions

Industrial production methods for such complex molecules often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate: undergoes various chemical reactions:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the disulfide bond yields thiols.

Substitution: The carbamoyl groups can undergo nucleophilic substitution reactions, often using reagents like amines or alcohols

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Its disulfide bond makes it useful in studying redox biology and protein folding.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Tert-butyl N-[(1R)-2-{[(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(butylcarbamoyl)ethyl]disulfanyl}-1-(butylcarbamoyl)ethyl]carbamate exerts its effects involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights methodologies for comparing chemical compounds based on molecular descriptors (e.g., logP, solubility, CYP inhibition). Below is a comparative analysis of C₂₄H₄₆N₄O₆S₂ with hypothetical analogs, inferred from the synthesis and properties of compounds in the evidence:

Table 1: Key Molecular Properties

*Estimated based on sulfur/nitrogen content and alkyl chain length.

**High molecular weight and polarity may reduce BBB penetration.

Key Differences

Molecular Size and Complexity :

- C₂₄H₄₆N₄O₆S₂ is significantly larger than the compounds in the evidence, which may limit its bioavailability compared to smaller molecules like C₇H₆N₂O (134.14 g/mol) .

Solubility and Lipophilicity :

- The sulfur and oxygen atoms in C₂₄H₄₆N₄O₆S₂ could enhance aqueous solubility relative to CAS 1046861-20-4 (0.24 mg/mL) , though its long alkyl chain might reduce it compared to CAS 239097-74-6 (1.55 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.